(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a benzylidene substituent at position 5 and an aryl group at position 2. Its structure features a 2,4-dichlorobenzylidene moiety and a 4-ethoxyphenyl group, which influence electronic properties, solubility, and biological activity. This class of compounds is synthesized via condensation reactions under mild conditions, as demonstrated in multiple studies .
Properties
CAS No. |
538340-12-4 |
|---|---|
Molecular Formula |
C19H13Cl2N3O2S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H13Cl2N3O2S/c1-2-26-14-7-4-11(5-8-14)17-22-19-24(23-17)18(25)16(27-19)9-12-3-6-13(20)10-15(12)21/h3-10H,2H2,1H3/b16-9- |
InChI Key |
BSGMGKFJTCGEGL-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a thiazole-triazole hybrid that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H15Cl2N3OS
- Molecular Weight : 385.30 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that thiazole and triazole derivatives often exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR-4 | 1.74 |
| NCI-H460 | 4.44 |
| ACHN | 5.53 |
These values suggest that the compound is more potent than some standard chemotherapeutics such as erlotinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MIC) against selected pathogens are presented below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These results indicate a promising potential for developing new antimicrobial agents based on this compound .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For instance, it has been studied as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. The IC50 values for tyrosinase inhibition are as follows:
| Compound Variant | IC50 (µM) |
|---|---|
| Parent Compound | 148.3 |
| Modified Variant 1 | 10.0 |
| Modified Variant 2 | 0.27 |
The modifications that led to increased inhibitory activity included the introduction of hydroxyl groups at specific positions on the phenyl ring .
Case Studies
Several case studies have illustrated the biological efficacy of this compound:
-
Study on Anticancer Properties :
- A study conducted on various human cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell cycle progression.
- Mechanistic studies suggested involvement of caspase activation pathways.
-
Antimicrobial Efficacy :
- In a comparative study against common pathogens, this compound showed superior activity compared to traditional antibiotics.
- The study emphasized its potential as an alternative treatment option in antibiotic-resistant infections.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that have been explored in various studies:
Antimicrobial Activity
Research indicates that thiazole and triazole derivatives often possess significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. For instance, derivatives in similar chemical classes have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 1.88 mg/mL against specific pathogens .
Anticancer Properties
Recent investigations into thiazole derivatives have highlighted their potential as anticancer agents. Studies have demonstrated that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been suggested as a mechanism of action .
Anti-inflammatory Effects
Thiazolo-triazole compounds have been studied for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response, making these compounds candidates for treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications and efficacy of (5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one:
Synthetic Applications
The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents on the thiazole and triazole rings. This flexibility enables the design of analogs with tailored biological activities.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity arises from its heterocyclic framework and substituents:
a. Nucleophilic Substitution
-
The triazole ring’s nitrogen atoms can act as nucleophiles, enabling substitution reactions (e.g., with alkyl halides).
-
Example : Reaction with methyl iodide in polar aprotic solvents (e.g., DMF) could yield N-methylated derivatives.
b. Electrophilic Aromatic Substitution
-
The ethoxy group on the phenyl ring activates the aromatic system, allowing electrophilic substitution (e.g., nitration or bromination).
-
Potential Products : Mono-nitrated or brominated derivatives at the para or meta positions relative to the ethoxy group.
c. Hydrolysis of Functional Groups
-
The ethoxy group (-OEt) may undergo hydrolysis under acidic or basic conditions to form a phenolic hydroxyl group.
-
Reaction Conditions :
-
Acidic: H₃O⁺, reflux.
-
Basic: NaOH, aqueous ethanol.
-
d. Metal-Mediated Coupling
-
The triazole ring’s nitrogen atoms can coordinate metals (e.g., palladium), enabling cross-coupling reactions (e.g., Heck, Suzuki).
Characterization Techniques
The compound’s structure and purity are verified using:
a. Nuclear Magnetic Resonance (NMR)
-
Proton NMR identifies aromatic protons, methine groups (e.g., from the benzylidene moiety), and ethoxy protons.
-
Carbon NMR confirms the fused heterocyclic carbons and substituent environments.
b. Mass Spectrometry (MS)
-
High-resolution MS determines the molecular ion peak (expected m/z = 418.3 g/mol for C₁₉H₁₃Cl₂N₃O₂S) .
c. Infrared (IR) Spectroscopy
-
Absorption bands for C=O (amide-like carbonyl in triazolone ring), C-S (thiazole), and C-Cl (dichlorobenzylidene).
Stability and Decomposition
-
Thermal Stability : The fused heterocyclic core is generally stable, but prolonged heating may induce ring-opening or substituent cleavage.
-
Photostability : Substituents like dichlorobenzylidene may degrade under UV light, forming polymeric by-products.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the benzylidene ring (position 5) and the aryl group (position 2). Below is a comparative analysis:
Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4-dichloro substituent is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (electron-donating) or diethylamino (strongly donating) groups .
- Thermal Stability: Melting points vary significantly; the dichloro and dimethoxy analogs likely exhibit higher thermal stability due to increased molecular rigidity and halogen bonding .
Spectroscopic and Physicochemical Properties
- NMR Shifts: The target compound’s ¹H-NMR would show a singlet for the benzylidene =CH proton (~8.2–8.5 ppm), similar to analogs in . The 2,4-dichloro substituents would deshield adjacent protons, causing downfield shifts compared to methoxy or fluoro analogs.
- Mass Spectrometry: Expected molecular ion [M+H]+ ~470–480 (calculated for C₁₉H₁₂Cl₂N₃O₂S), higher than simpler analogs like 2a (m/z 248) due to the dichloro and ethoxy groups .
Preparation Methods
Cyclization of Acylthiosemicarbazides
The synthesis begins with the preparation of 3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole. Acylthiosemicarbazides are formed by condensing 4-ethoxybenzohydrazide with potassium thiocyanate in hydrochloric acid (36.5%) under reflux for 3 hours. Cyclization occurs in 10% NaOH aqueous solution, yielding the mercapto-triazole intermediate after treatment with acetic acid.
Reaction Conditions
Formation of Thiazolo[3,2-b] Triazole Core
Condensation with α-Halogeno-Ketones
The mercapto-triazole intermediate reacts with phenacyl bromide derivatives to form thioether intermediates. For the target compound, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one is employed as the α-halogeno-ketone.
Procedure
-
Thioether Formation :
-
Cyclization :
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 12 hours | Max yield (82%) |
| H₂SO₄ Concentration | 98% | Prevents byproducts |
| Solvent | Anhydrous ethanol | Enhances solubility |
Stereochemical Control and Z-Isomer Isolation
The (5Z)-configuration is stabilized by conjugation between the benzylidene group and the triazolone ring. Isolation of the Z-isomer requires careful crystallization from ethanol-water mixtures (3:1 v/v), leveraging differential solubility.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, CH=), 7.52–7.48 (m, 3H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃).
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined protocol combines thioether formation and cyclization in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the cyclization step, completing the reaction in 2 hours with comparable yields (80%).
Challenges and Optimization Strategies
-
Byproduct Formation : Over-alkylation may occur if phenacyl bromide is in excess >1.2 equivalents. Mitigated by dropwise addition.
-
Purity Issues : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) removes unreacted intermediates.
-
Scale-Up Limitations : Exothermic reactions during H₂SO₄ addition require controlled temperature ramping.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Stepwise | 82 | 36 | 98 |
| One-Pot | 76 | 30 | 95 |
| Microwave-Assisted | 80 | 2 | 97 |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves a Knoevenagel condensation between a thiazolo-triazolone precursor and 2,4-dichlorobenzaldehyde. Key steps include:
- Solvent selection : Polar aprotic solvents like PEG-400 or DMF are critical for solubility and reaction efficiency. PEG-400 enhances regioselectivity in heterocyclic ring formation .
- Catalysis : Bleaching Earth Clay (pH 12.5) or piperidine facilitates benzylidene moiety formation under reflux (70–80°C) .
- Purification : Recrystallization in water-acetic acid mixtures or hexane/ethyl acetate ensures high purity (>95%) .
Yield optimization : Excess aldehyde (1.2–1.5 eq.) and reaction monitoring via TLC (hexane/ethyl acetate eluent) minimize side products .
Q. How is the compound characterized using spectroscopic methods, and what spectral markers confirm its structure?
- ¹H NMR : Key signals include:
- Z-configuration : A singlet at δ 7.8–8.2 ppm for the benzylidene proton .
- Ethoxyphenyl group : Triplet at δ 1.4 ppm (CH₃) and quartet at δ 4.1 ppm (OCH₂) .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, thiazolidinone) and 1580–1600 cm⁻¹ (C=N, triazole) .
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 485.2 for C₁₉H₁₂Cl₂N₄O₂S) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives?
Regioselectivity is controlled by:
- Precursor design : Using 2-mercaptobenzimidazole or 5-mercapto-3-phenyltriazole as dinucleophiles directs cyclization to the thiazolo-triazole core .
- Solvent polarity : PEG-400 promotes intramolecular cyclization over dimerization, achieving >80% regioselectivity .
- Catalyst tuning : Sodium acetate or triethylamine adjusts electrophilicity at the α-carbon of the thiazolidinone, favoring Z-isomer formation .
Q. How do solvent systems (e.g., PEG-400 vs. DMF) impact Knoevenagel condensation efficiency?
- PEG-400 : Enhances reaction rates via hydrogen bonding with aldehydes, reducing activation energy. Yields >75% in 2–3 hours .
- DMF : Slower kinetics due to high viscosity but improves solubility of dichlorophenyl intermediates. Requires extended reflux (5–6 hours) for comparable yields .
- Trade-offs : PEG-400 simplifies purification (ice-water precipitation), while DMF necessitates column chromatography .
Q. What in vitro models are recommended for evaluating anticancer potential, and how should cytotoxicity data be interpreted?
- Cell lines : Use human gastric (NUGC), liver (HA22T), and breast (MCF-7) cancer lines for broad-spectrum screening .
- Assay protocol :
- Data interpretation : IC₅₀ <10 μM indicates high potency; selectivity index >3 suggests therapeutic potential .
Methodological Considerations and Data Contradictions
Q. Discrepancies in catalytic efficiency between Bleaching Earth Clay and piperidine
Q. Conflicting reports on Z/E isomer stability
- Z-isomer dominance : Stabilized by intramolecular H-bonding between the thiazolidinone carbonyl and dichlorophenyl Cl atoms .
- E-isomer formation : Observed in polar solvents (e.g., methanol) due to reduced steric hindrance. Confirm via NOESY (Z-isomer shows NOE between benzylidene and triazole protons) .
Structure-Activity Relationship (SAR) Insights
- Dichlorophenyl group : Essential for hydrophobic interactions with hemoglobin subunits (targets for anticancer activity) .
- Ethoxyphenyl substitution : Enhances metabolic stability compared to methoxy analogs (reduced CYP450 oxidation) .
- Thiazolo-triazole core : Modulating the C-2 substituent (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) improves solubility without compromising potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
